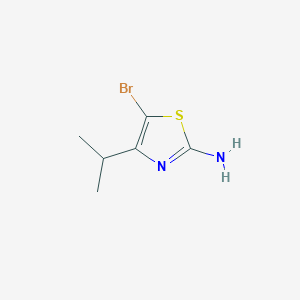

5-Bromo-4-isopropylthiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKYAYJIVQOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705445 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025700-49-5 | |

| Record name | 5-Bromo-4-(1-methylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025700-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-4-isopropylthiazol-2-amine and its hydrobromide salt. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases with predicted values and analogous compound data to offer a thorough profile. It also presents a putative synthesis protocol based on established methods for related compounds and outlines the expected spectral characteristics. Furthermore, this guide explores the potential role of the 2-aminothiazole scaffold in relevant biological pathways, providing context for its application in drug discovery and development.

Core Chemical Properties

This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following tables summarize the key chemical and physical properties for both the free base and its hydrobromide salt.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | [1][2] |

| Synonyms | 2-Amino-5-bromo-4-isopropylthiazole, 5-Bromo-4-(1-methylethyl)-2-thiazolamine | [2] |

| CAS Number | 1025700-49-5 | [2] |

| Molecular Formula | C₆H₉BrN₂S | [1] |

| Molecular Weight | 221.12 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Predicted Density | 1.571 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 303.1 ± 22.0 °C at 760 mmHg | [2] |

| Predicted Flash Point | 137.1 ± 22.3 °C | [2] |

| Predicted pKa | 4.66 ± 0.10 | [2] |

| Predicted logP | 3.19 | [2] |

| SMILES | CC(C)C1=C(SC(=N1)N)Br | [1] |

| InChI Key | PLPKYAYJIVQOEL-UHFFFAOYSA-N | [1] |

Table 2: Chemical Identifiers and Properties of this compound Hydrobromide

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-4-propan-2-yl-1,3-thiazol-2-amine;hydrobromide | [3] |

| Molecular Formula | C₆H₁₀Br₂N₂S | [3] |

| Molecular Weight | 302.03 g/mol | [3] |

| Exact Mass | 301.89110 g/mol | [3] |

| Monoisotopic Mass | 299.89314 g/mol | [3] |

| SMILES | CC(C)C1=C(SC(=N1)N)Br.Br | [3] |

| InChI Key | QSLZRPSANIBQSL-UHFFFAOYSA-N | [3] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the formation of the 2-amino-4-isopropylthiazole core, followed by bromination at the 5-position.

Step 1: Synthesis of 2-Amino-4-isopropylthiazole

This step follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.

-

Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.

-

Solvent: A polar protic solvent such as ethanol is typically used.

-

Procedure:

-

Equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea are dissolved in ethanol.

-

The reaction mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-4-isopropylthiazole.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Step 2: Bromination of 2-Amino-4-isopropylthiazole

The 2-aminothiazole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the 5-position.

-

Reactants: 2-Amino-4-isopropylthiazole and a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).

-

Solvent: A suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane) can be used.

-

Procedure using NBS:

-

2-Amino-4-isopropylthiazole is dissolved in the chosen solvent.

-

N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred until TLC indicates the consumption of the starting material.

-

The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).

-

The product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.[4][5]

-

Expected Spectral Properties

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Isopropyl group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

-

Amine group: A broad singlet for the NH₂ protons, which is exchangeable with D₂O.

-

Thiazole ring: The chemical shift of any protons on the thiazole ring would be in the aromatic region, though in this case, all positions are substituted.

¹³C NMR:

-

Isopropyl group: Two distinct signals, one for the methyl carbons and one for the methine carbon.

-

Thiazole ring: Three signals corresponding to the C2 (bearing the amino group), C4 (bearing the isopropyl group), and C5 (bearing the bromo group) carbons. The C2 carbon would likely appear at a lower field due to the deshielding effect of the adjacent nitrogen and sulfur atoms.

IR Spectroscopy:

-

N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N stretch: A characteristic absorption for the thiazole ring.

-

C-N stretch: An absorption corresponding to the amine C-N bond.

-

C-H stretch: Absorptions for the sp³ hybridized C-H bonds of the isopropyl group.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation would likely involve the loss of the isopropyl group and other characteristic cleavages of the thiazole ring.

Biological Context and Signaling Pathways

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been shown to exhibit a wide range of biological activities, including as inhibitors of various kinases and as modulators of key signaling pathways implicated in cancer and other diseases.

One of the most notable pathways where 2-aminothiazole derivatives have shown significant activity is the Hedgehog (Hh) signaling pathway .[6][7] Aberrant activation of the Hh pathway is a critical driver in several types of cancer. Small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise. Several 2-aminothiazole-based compounds have been identified as potent inhibitors of the Hh pathway.[6][7]

While there is no direct experimental evidence linking this compound to the Hedgehog pathway, its structural similarity to known inhibitors makes it a compound of interest for investigation in this context.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the realm of drug discovery. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties, a plausible synthetic route, and its potential biological relevance based on the activities of the broader 2-aminothiazole class. Further research is warranted to experimentally validate the properties outlined herein and to explore the therapeutic potential of this compound.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Structure Elucidation of 5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 5-Bromo-4-isopropylthiazol-2-amine. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthetic pathway based on established methodologies and presents predicted spectroscopic data to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering a foundational understanding of the synthesis and analytical characterization of this and structurally related compounds.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a bromine atom and an isopropyl group at the C5 and C4 positions, respectively, of the 2-aminothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. Accurate structure elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds for further development. This guide details the probable synthetic route and the expected analytical data for the unambiguous characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through a two-step process commencing with the Hantzsch thiazole synthesis, followed by electrophilic bromination.

Step 1: Synthesis of 2-Amino-4-isopropylthiazole

The initial step involves the condensation of 1-bromo-3-methyl-2-butanone with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis.

Experimental Protocol:

-

To a solution of thiourea (1.0 equivalent) in ethanol, 1-bromo-3-methyl-2-butanone (1.0 equivalent) is added.

-

The reaction mixture is heated at reflux for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude 2-amino-4-isopropylthiazole is purified by column chromatography on silica gel.

Step 2: Bromination of 2-Amino-4-isopropylthiazole

The second step is the regioselective bromination of the 2-amino-4-isopropylthiazole at the C5 position. The amino group at the C2 position is a strong activating group, directing the electrophilic substitution to the C5 position of the thiazole ring.

Experimental Protocol:

-

2-Amino-4-isopropylthiazole (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture with constant stirring.

-

The reaction is allowed to proceed at 0 °C for 1-2 hours and then stirred at room temperature for an additional 2-4 hours.

-

Reaction completion is monitored by TLC.

-

The reaction mixture is then poured into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation and Spectroscopic Data

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data for each of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | br s | 2H | -NH₂ |

| ~ 3.0 - 3.2 | septet | 1H | -CH(CH₃)₂ |

| ~ 1.2 - 1.4 | doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C2 (-C-NH₂) |

| ~ 150 | C4 (-C-isopropyl) |

| ~ 95 | C5 (-C-Br) |

| ~ 30 | -CH(CH₃)₂ |

| ~ 23 | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₉BrN₂S), the expected molecular ion peaks in a high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 220.98 | [M]⁺ (with ⁷⁹Br) |

| ~ 222.98 | [M+2]⁺ (with ⁸¹Br) |

Common fragmentation patterns for 2-aminothiazoles involve cleavage of the side chains and fragmentation of the thiazole ring. Expected fragments for this compound would include the loss of the isopropyl group and subsequent fragmentation of the brominated thiazole core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amine) |

| 2970 - 2870 | C-H stretching (aliphatic) |

| ~ 1630 | N-H bending (amine) |

| ~ 1550 | C=N stretching (thiazole ring) |

| ~ 1470 | C-H bending (aliphatic) |

| ~ 1050 | C-N stretching |

| ~ 650 | C-Br stretching |

Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

An In-Depth Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential uses of 2-Amino-5-bromo-4-isopropylthiazole, registered under CAS number 1025700-49-5. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential biological activities and applications based on the well-established significance of the 2-aminothiazole scaffold in medicinal chemistry. This guide summarizes the known properties of the core structure, discusses the influence of its substituents on potential bioactivity, and outlines general experimental protocols relevant to this class of compounds.

Introduction

2-Amino-5-bromo-4-isopropylthiazole is a heterocyclic organic compound featuring a 2-aminothiazole core. The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2] These include anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3] The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. This guide will explore the potential significance of the 4-isopropyl and 5-bromo substitutions on the biological profile of CAS 1025700-49-5.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of 2-Amino-5-bromo-4-isopropylthiazole are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1025700-49-5 | |

| Chemical Name | 2-Amino-5-bromo-4-isopropylthiazole | |

| Molecular Formula | C₆H₉BrN₂S | |

| Molecular Weight | 221.12 g/mol | |

| IUPAC Name | 5-bromo-4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Predicted Boiling Point | 303.1 ± 22.0 °C | |

| Predicted Density | 1.571 ± 0.06 g/cm³ | |

| Predicted pKa | 4.66 ± 0.10 | |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8 °C, protected from light. |

Potential Biological Activities and Uses

While direct experimental evidence for the biological activity of 2-Amino-5-bromo-4-isopropylthiazole is not currently published, the extensive research on related 2-aminothiazole derivatives allows for informed postulation of its potential therapeutic applications. The activity of this class of compounds is intricately linked to the substitutions at the C4 and C5 positions of the thiazole ring.

Anticancer Activity

The 2-aminothiazole scaffold is a core component of several anticancer agents, including the FDA-approved drug Dasatinib.[1] Research has shown that substitutions on the thiazole ring are critical for kinase inhibition and antiproliferative activity. For instance, various 2-aminothiazole derivatives have demonstrated potent activity against a range of human cancer cell lines, including lung, glioma, and leukemia.[1][4] The specific combination of a 4-isopropyl and 5-bromo group on the thiazole ring of CAS 1025700-49-5 could modulate its interaction with various protein kinases, a common target for anticancer drugs.

Antimicrobial Activity

Derivatives of 2-aminothiazole have been extensively investigated for their antibacterial and antifungal properties.[3] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C4 and C5 positions can significantly influence the antimicrobial spectrum and potency. For example, certain 2-amino-4,5-diarylthiazole derivatives have shown promising activity against Candida albicans.[5] The lipophilicity and electronic properties conferred by the isopropyl and bromo groups could enhance cell wall penetration or interaction with microbial targets.

Anti-inflammatory Activity

The 2-aminothiazole moiety is also present in anti-inflammatory drugs. Some derivatives have been shown to act as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[6] SAR studies on these compounds have indicated that the size and nature of substituents at the C4 and C5 positions are crucial for both potency and selectivity.[6]

Synthesis and Reactivity

General Synthesis of 2-Amino-5-bromothiazoles

The synthesis of 2-amino-5-bromothiazoles typically proceeds through the bromination of a 2-aminothiazole precursor. A general synthetic approach involves the reaction of a 2-aminothiazole with a brominating agent such as bromine in acetic acid or N-bromosuccinimide.

A representative, though not specific to the 4-isopropyl derivative, experimental protocol for the synthesis of a 2-amino-5-bromothiazole is as follows:

Protocol: Synthesis of 2-Amino-5-bromothiazole [7]

-

Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.

-

Slowly add bromine (2 equivalents) dropwise to the solution.

-

Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-amino-5-bromothiazole.

Potential Synthetic Pathway for CAS 1025700-49-5

A plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole would likely start from the corresponding 2-amino-4-isopropylthiazole, which would then be subjected to bromination at the 5-position.

Caption: Plausible synthetic route to 2-Amino-5-bromo-4-isopropylthiazole.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-aminothiazole derivatives is highly dependent on the substituents at various positions of the thiazole ring.

Caption: Key positions for substitution on the 2-aminothiazole scaffold.

-

C4-Substitution: The isopropyl group at the C4 position is a moderately bulky and lipophilic substituent. In various series of 2-aminothiazole derivatives, alkyl groups at this position have been shown to influence selectivity for different biological targets, such as iNOS.[6]

-

C5-Substitution: The bromine atom at the C5 position introduces several key features. It is an electron-withdrawing group, which can alter the electronic properties of the thiazole ring and the amino group. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Future Research Directions

Given the lack of specific data, 2-Amino-5-bromo-4-isopropylthiazole represents an unexplored chemical entity with potential for biological activity. Future research should focus on:

-

Biological Screening: The compound should be screened against a diverse panel of biological targets, including protein kinases, microbial strains, and inflammatory mediators, to identify any potential therapeutic utility.

-

Synthesis of Analogs: A library of analogs with variations at the C4 and C5 positions, as well as on the 2-amino group, should be synthesized to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies will be required to elucidate the mechanism of action, including the identification of specific molecular targets and signaling pathways.

Caption: Proposed workflow for the investigation of CAS 1025700-49-5.

Conclusion

2-Amino-5-bromo-4-isopropylthiazole (CAS 1025700-49-5) is a chemical compound belonging to the well-established and biologically significant class of 2-aminothiazoles. While direct experimental data on its properties and uses are not available in the public domain, its structural features suggest potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a framework for understanding the potential of this compound based on the extensive knowledge of the 2-aminothiazole scaffold. Further experimental investigation is warranted to fully characterize its biological profile and explore its potential as a lead compound in drug discovery programs.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Biological Activities of Substituted 2-Aminothiazoles: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of substituted 2-aminothiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate further research and drug development efforts, with detailed experimental protocols and visual representations of key biological pathways.

The 2-aminothiazole core is a versatile pharmacophore that has been successfully incorporated into numerous clinically used drugs.[1] Its broad spectrum of biological activities stems from its ability to interact with various biological targets, including enzymes and receptors.[2] This guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the complex mechanisms of action of these promising compounds.

Diverse Biological Activities of 2-Aminothiazole Derivatives

Substituted 2-aminothiazoles have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for drug discovery programs. These activities include:

-

Anticancer Activity: Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][4][5] Some of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3][5] For instance, the clinically approved anticancer drug Dasatinib contains a 2-aminothiazole core and functions as a potent pan-Src kinase inhibitor.[3][4][6]

-

Antimicrobial Activity: The 2-aminothiazole nucleus is a component of several antimicrobial agents.[7] Derivatives have shown significant activity against a variety of bacterial and fungal strains.[7][8][9] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes like MurB, which is involved in bacterial cell wall synthesis.[7]

-

Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been shown to possess potent anti-inflammatory properties.[10] Their mechanism of action can involve the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS).[11]

-

Kinase Inhibition: A significant area of research focuses on 2-aminothiazole derivatives as inhibitors of various protein kinases.[6][12] These kinases play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] 2-aminothiazoles have been developed as inhibitors of kinases such as Src family kinases, checkpoint kinase 1 (Chk1), and protein kinase CK2.[6][10][13]

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative substituted 2-aminothiazole derivatives from various studies.

Table 1: Anticancer Activity of Substituted 2-Aminothiazoles

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | Various | Sub-nanomolar to nanomolar | [6] |

| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | [3] |

| Compound 8a | Leukemia | GI50: 92.7% | [3] |

Table 2: Antimicrobial Activity of Substituted 2-Aminothiazoles

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 8 | Enterobacter cloacae | Potent activity | [7] |

| Compound 1 | Trichophyton viride | Potent activity | [7] |

Table 3: Kinase Inhibitory Activity of Substituted 2-Aminothiazoles

| Compound | Kinase | IC50 (nM) | Reference |

| Dasatinib | Pan-Src | Sub-nanomolar to nanomolar | [6] |

| Compound 12m | Pan-Src | Nanomolar | [6] |

| CX-4945 | CK2α | 14 | [9] |

| Compound 77 | Chk1 | Picomolar | [14] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted 2-aminothiazoles.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[7][15]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ampicillin, streptomycin)

-

Negative control (broth with solvent)

-

Resazurin or p-iodonitrotetrazolium violet (INT) solution

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

After incubation, add 10 µL of an indicator dye like resazurin or INT to each well and incubate for a further 1-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change, indicating inhibition of microbial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][16]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compounds

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds and the positive control drug orally or intraperitoneally. A control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted 2-aminothiazoles are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibition and Cancer Signaling

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival. A prominent example is the inhibition of Src family kinases, which are involved in cell proliferation, survival, and migration.

Caption: Inhibition of Src Family Kinase Signaling by 2-Aminothiazole Derivatives.

Experimental Workflow for Biological Screening

A typical workflow for the biological evaluation of newly synthesized 2-aminothiazole derivatives involves a series of in vitro and in vivo assays.

Caption: General Experimental Workflow for Evaluating 2-Aminothiazole Derivatives.

Conclusion

Substituted 2-aminothiazoles continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them a highly attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their key biological properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers in the field, accelerating the discovery and development of novel 2-aminothiazole-based drugs to address unmet medical needs.

References

- 1. In vitro kinase assay [protocols.io]

- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the quest for novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The content herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Anticancer Therapeutic Targets

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4]

Key Anticancer Targets and Quantitative Data

Several molecular targets have been identified for the anticancer activity of thiazole derivatives, with many compounds exhibiting potent inhibitory effects at nanomolar to micromolar concentrations. The in vitro efficacy of various thiazole derivatives against different cancer cell lines is summarized in Table 1.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values)

| Compound Class/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| 2-(hydrazinyl)-1,3-thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] | |

| 2-(hydrazinyl)-1,3-thiazole derivative 4a | MCF-7 (Breast Cancer) | 12.7 ± 0.77 | [5] |

| HepG2 (Liver Cancer) | 6.69 ± 0.41 | [5] | |

| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast Cancer) | 3.52 | [6] |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [6] |

| 2-(benzylidenehydrazinyl)-1,3-thiazole 3c | MCF-7 (Breast Cancer) | 13.66 | |

| 2-(benzylidenehydrazinyl)-1,3-thiazole 4 | MCF-7 (Breast Cancer) | 5.73 | |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |

| A549 (Lung Cancer) | 0.97 ± 0.13 | [7] | |

| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |

| Thiazole derivative 3b | PI3Kα | 0.086 ± 0.005 | [1] |

| mTOR | 0.221 ± 0.014 | [1] | |

| Benzothiazole derivative 13 & 14 | VEGFR-2 | 50-75 (µg/mL) | [9] |

| Thiazole carboxamide 2b | COLO205 (Colon Cancer) | 30.79 | [10] |

| B16F1 (Melanoma) | 74.15 | [10] |

Signaling Pathways in Cancer Targeted by Thiazole Derivatives

Thiazole derivatives exert their anticancer effects by modulating key signaling pathways crucial for cancer cell survival and proliferation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its aberrant activation is a frequent event in many human cancers.[12] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[1][13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[6]

Caption: Induction of apoptosis by thiazole derivatives.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.[14]

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically ranging from 0 to 30 µM) for 48-72 hours.[14]

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[14]

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often performed using a kinase assay kit.

-

Procedure:

-

A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[15]

-

The master mix is added to the wells of a 96-well plate.

-

The test thiazole derivative and a positive control (e.g., Sorafenib) are added to the respective wells.[5]

-

The reaction is initiated by adding the diluted VEGFR-2 kinase enzyme.[15]

-

The plate is incubated at 30°C for 45 minutes.[15]

-

A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added, and the luminescence is measured to determine the amount of ATP remaining, which is inversely proportional to the kinase activity.[15]

-

The IC50 value is calculated from the dose-response curve.

-

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the thiazole derivative at its IC50 concentration for 24-48 hours.[5][6]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[5]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[16][17]

-

Procedure:

-

Cells are treated with the thiazole derivative for a specified time.

-

Cells are harvested and washed with cold PBS.[16]

-

Cells are resuspended in 1X Annexin V binding buffer.[16]

-

Annexin V-FITC and PI are added to the cell suspension.[16]

-

The cells are incubated in the dark at room temperature for 15 minutes.[16]

-

The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]

-

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[18]

Key Antimicrobial Targets and Quantitative Data

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC values)

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [18] |

| 2-phenylacetamido-thiazole derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [18] |

| 2,5′-bisthiazole derivatives | S. pneumoniae | 0.03 - 0.06 | [18] |

| K. pneumoniae | 0.03 | [18] | |

| 2-phenyl-1,3-thiazole derivative 12 | S. aureus, E. coli, A. niger | 125 - 150 | [9] |

| Benzo[d]thiazole derivatives 13 & 14 | S. aureus, E. coli | 50 - 75 | [9] |

| Thiazole derivative 55 | S. Typhi | 50 | [19] |

| E. coli | 200 | [19] | |

| Thiazole derivative 37c | Bacteria | 46.9 - 93.7 | [19] |

| Fungi | 5.8 - 7.8 | [19] | |

| Thiazole derivative 3a | E. coli | 4.88 | [20] |

| S. aureus | 4.88 | [20] | |

| Thiazole derivative 8a | E. coli | 9.77 | [20] |

| S. aureus | 9.77 | [20] |

Experimental Workflow for Antimicrobial Activity Assessment

A standard workflow is employed to evaluate the antimicrobial potential of newly synthesized thiazole derivatives.

Caption: Experimental workflow for antimicrobial evaluation.

Anti-inflammatory Therapeutic Targets

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]

Key Anti-inflammatory Targets and Quantitative Data

The anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives (IC50 values for COX Inhibition)

| Compound Class/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Imidazo[2,1-b]thiazole 6a | >100 | 0.08 | >1250 | [3] |

| 4,5-diarylthiazole 9a | 0.42 | 10.71 | 25.5 | [21] |

| 4,5-diarylthiazole 9b | 0.32 | 9.23 | 28.8 | [21] |

| Thiazolidinone 22a | 3.51 | - | - | [21] |

| Thiazolidinone 22b | 2.03 | - | - | [21] |

| Thiazolidinone 22c | - | 3.84 | - | [21] |

| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.251 | [10] |

| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.766 | [10] |

Experimental Protocol for COX Inhibition Assay

The in vitro COX inhibitory activity of thiazole derivatives can be determined using commercially available inhibitor screening assay kits.

-

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD.

-

The IC50 values are calculated from the dose-response curves.[22]

-

Neuroprotective Therapeutic Targets

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in neurodegeneration.[23]

Key Neuroprotective Targets and Quantitative Data

A key target for neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Table 4: Neuroprotective Activity of Thiazole Derivatives (IC50 values for AChE Inhibition)

| Compound Class/Derivative | AChE IC50 (µM) | Reference |

| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2i | 0.028 ± 0.001 | |

| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2g | 0.031 ± 0.001 | |

| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl 2e | 0.040 ± 0.001 | |

| Thiazole-piperazine 5o | 0.011 | |

| Thiazole-piperazine 5n | - (96.44% inhibition at 0.1 µM) |

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[24]

-

Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[25]

-

Procedure:

-

In a 96-well plate, add phosphate buffer (pH 8.0), the test thiazole derivative solution, and the acetylcholinesterase (AChE) enzyme solution.[25]

-

The plate is incubated for a short period (e.g., 10 minutes at 25°C).[25]

-

DTNB solution is added to the mixture.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.[25]

-

The absorbance is measured at 412 nm at different time points.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

-

Cell Culture and Treatment: SH-SY5Y cells are cultured and pre-treated with various concentrations of the thiazole derivatives for a specified time (e.g., 3 hours).[23]

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for 24 hours to mimic Parkinson's disease.[23]

-

Assessment of Neuroprotection:

-

Cell Viability: Cell viability is assessed using the MTT assay.

-

LDH Leakage: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell damage, is measured using a colorimetric assay kit.[23]

-

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be measured using fluorescent probes like JC-1.

-

Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.

-

Conclusion

Thiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a wide range of biological targets, including enzymes and signaling pathways critical in cancer, infectious diseases, inflammation, and neurodegeneration, underscores their importance in modern drug discovery. This technical guide has provided a detailed overview of these targets, supported by quantitative data and experimental methodologies, to aid researchers in the rational design and development of novel thiazole-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a variety of human diseases.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. mdpi.com [mdpi.com]

- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Technical Whitepaper on the Speculated Mechanism of Action of 5-Bromo-4-isopropylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 5-Bromo-4-isopropylthiazol-2-amine. This analysis is based on the known biological activities of structurally related thiazole and 2-aminothiazole derivatives. As of the writing of this paper, there is limited publicly available data on the specific biological targets of this compound. The information herein is intended to guide future research and is not a definitive statement of fact.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered ring containing sulfur and nitrogen atoms is a key structural motif in numerous approved drugs and clinical candidates.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4] The versatility of the thiazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This whitepaper will explore the speculated mechanism of action of this compound, a specific derivative of the 2-aminothiazole core. The speculation is informed by the established biological activities of analogous compounds.

Speculative Mechanisms of Action

Based on the extensive literature on 2-aminothiazole derivatives, several plausible mechanisms of action can be postulated for this compound. The primary hypothesis is that this compound acts as an enzyme inhibitor . The nature of the substituents on the thiazole ring—a bromine atom at position 5 and an isopropyl group at position 4—likely plays a crucial role in target recognition and binding affinity.

Inhibition of Protein Kinases

A significant body of research highlights thiazole derivatives as potent inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Cyclin-Dependent Kinases (CDKs): Various thiazole-containing compounds have been shown to inhibit CDKs, which are central regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

B-RAF Kinase: Specific thiazole derivatives have demonstrated inhibitory activity against mutant forms of B-RAF kinase, such as B-RAFV600E, which is a key driver in several cancers, including melanoma.[1]

The isopropyl group on this compound may contribute to hydrophobic interactions within the ATP-binding pocket of certain kinases, while the 2-amino group can form critical hydrogen bonds.

Caption: Speculative inhibition of the RAF-MEK-ERK signaling pathway.

Modulation of Cholinesterases and Carbonic Anhydrases

Studies on other 2-aminothiazole derivatives have revealed inhibitory effects on enzymes crucial for neurological and physiological processes.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease. Some 2-aminothiazoles have shown potent inhibitory activity against both AChE and BChE.[5]

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Thiazole-based inhibitors of CAs have therapeutic potential as diuretics and antiglaucoma agents.[5]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of some thiazole derivatives can be attributed to their inhibition of COX-1 and COX-2 enzymes.[6] These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. The structural features of this compound may allow it to fit within the active site of COX enzymes.

Data Presentation (Illustrative)

To facilitate the evaluation of this compound in future studies, the following tables provide a template for summarizing key quantitative data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Illustrative Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Assay Type |

| CDK2/cyclin A | 5.2 | 1.8 | Kinase Glo |

| B-RAFV600E | 10.8 | 4.5 | LanthaScreen |

| Acetylcholinesterase | 25.1 | 11.3 | Ellman's Assay |

| Carbonic Anhydrase II | 15.7 | 6.9 | Esterase Assay |

| COX-2 | 8.9 | 3.2 | Fluorometric |

Table 2: Illustrative In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A375 | Melanoma | 12.5 |

| HT-29 | Colon Cancer | 28.1 |

| MCF-7 | Breast Cancer | 35.4 |

| HEK293 | Normal Kidney | > 100 |

Proposed Experimental Protocols

To validate the speculated mechanisms of action, a series of in vitro and in cell-based assays are proposed.

Kinase Inhibition Assay Protocol

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced). f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Caption: A generalized workflow for a kinase inhibition assay.

In Vitro Cytotoxicity Assay Protocol

Objective: To assess the cytotoxic effect of the compound on cancer and normal cell lines.

Methodology:

-

Reagents: Selected cell lines, appropriate culture media, and a cell viability assay reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add the cell viability reagent and incubate according to the manufacturer's protocol. d. Measure the signal (absorbance or luminescence) using a plate reader. e. Calculate the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed in this whitepaper, primarily centered on enzyme inhibition, offer a rational starting point for future research.

The next logical steps involve the synthesis of this compound and its evaluation in a battery of biochemical and cell-based assays, such as those described herein. A broad screening against a panel of kinases and other relevant enzymes would be highly informative. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of this promising scaffold.

Caption: Logical relationship between structure and speculative activity.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. From the early discovery of its antimicrobial properties to its current role in targeted cancer therapy, the journey of thiazole is a testament to the power of heterocyclic chemistry in addressing complex medical needs. This technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological applications of novel thiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: The Dawn of Thiazole Chemistry

The formal "birth certificate" of thiazole was signed on November 18, 1887, by Arthur Hantzsch and J.H. Weber.[1] Their work laid the foundation for understanding this new class of heterocyclic compounds. Around the same period, A.W. Hofmann's discovery of benzothiazole further expanded the chemical territory of this versatile nucleus.[1] These pioneering efforts set the stage for the exploration of thiazole's synthetic accessibility and, subsequently, its immense therapeutic potential. Early research quickly identified the thiazole ring as a key component of the essential vitamin B1 (thiamine), highlighting its biological significance.[2][3]

Foundational Synthetic Methodologies

The facile synthesis of the thiazole core has been a major driver of its widespread use in drug discovery. Two classical methods, the Hantzsch and Cook-Heilbron syntheses, remain fundamental to the construction of this heterocyclic system.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this method involves the condensation of an α-halocarbonyl compound with a thioamide.[3] The versatility of this reaction allows for the synthesis of a wide range of substituted thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [4][5][6]

-

Materials:

-

Substituted phenacyl bromide (1 mmol)

-

Thiourea (1.2 mmol)

-

Copper silicate catalyst (10 mol%)

-

Ethanol (5 mL)

-

-

Procedure:

-

In a round-bottom flask, combine the phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.

-

Reflux the reaction mixture at 78°C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).

-

Upon completion, filter the reaction mixture to isolate the catalyst.

-

Pour the filtrate over crushed ice to precipitate the solid product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

The Cook-Heilbron Thiazole Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.

Therapeutic Applications and Structure-Activity Relationships

The thiazole scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Thiazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Dasatinib | BCR-ABL, Src family kinases | Varies by cell line (nM range) | [7] |

| Thiazole Derivative 4d | VEGFR-2 | Good inhibitory activity | [3] |

| Thiazole-based Compound 6a | OVCAR-4 (ovarian cancer) | 1.569 ± 0.06 μM | [8] |

| Pyrazolyl-thiazole 16a | MCF-7 (breast cancer) | 0.73 μM | [9] |

| Pyrazolyl-thiazole 18f | A549 (lung cancer) | 1.64 μM | [9] |

| Thiazole Derivative 6 | C6 (glioma) | 3.83 ± 0.76 µg/mL | [10] |

| Thiazole Derivative 6 | A549 (lung cancer) | 12 ± 1.73 µg/mL | [10] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [11]

-

Materials:

-

VEGFR-2 Kinase Assay Kit (e.g., BPS-Bioscience)

-

Test thiazole compounds

-

96-well plate

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test thiazole compounds in kinase assay buffer.

-

To the wells of a 96-well plate, add the diluted VEGFR-2 enzyme and the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP and the appropriate substrate (e.g., Poly-Glu,Tyr 4:1).

-

Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).

-

Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo™ MAX, which produces a luminescent signal.

-

The luminescence is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Antimicrobial Activity

The historical significance of thiazoles in antimicrobial therapy, exemplified by sulfathiazole, continues with the development of new derivatives to combat drug-resistant pathogens.

Table 2: Antibacterial Activity of Representative Thiazole Derivatives

| Compound | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |

| Thiazole Derivative 3 | E. coli, S. aureus, etc. | 0.23 - 0.7 | [4] |

| Thiazole Derivative 38 | E. coli | 4.51 - 4.60 | [12] |

| Benzo[d]thiazole Derivative 13 | MRSA, E. coli | 50 - 75 | [13] |

| Benzo[d]thiazole Derivative 14 | MRSA, E. coli | 50 - 75 | [13] |

| Thiazole Derivative 6 | S. dysenteriae | 125 | [14] |

| Thiazole Derivative 6 | P. mirabilis | 1000 | [14] |

Experimental Protocol: Synthesis of Sulfathiazole Derivatives [15]

-

Materials:

-

4-(4'-nitrophenyl)thiazol-2-amine

-

Benzene/toluene sulfonyl chloride

-

Pyridine

-

Methanol

-

-

Procedure:

-

Dissolve 4-(4'-nitrophenyl)thiazol-2-amine (4 mmol) in methanol (40 mL) containing pyridine (3 mL).

-

Add benzene or toluene sulfonyl chloride (4 mmol) to the solution.

-

Stir the reaction mixture at 25°C for 24 hours.

-

Monitor the reaction progress by TLC using an ethyl acetate/n-hexane (2:3) solvent system.

-

Upon completion, pour the mixture into crushed ice and acidify with 10% hydrochloric acid.

-

Filter the precipitate, dry, and recrystallize to obtain the sulfathiazole derivative.

-

Anti-inflammatory and Antiviral Activities

The therapeutic reach of thiazoles extends to the treatment of inflammatory conditions and viral infections.

Table 3: Anti-inflammatory and Antiviral Activity of Representative Thiazole Derivatives

| Compound | Biological Target/Virus | Activity (IC₅₀/EC₅₀) | Reference |

| Pyrazolyl-thiazolidinone 16a | COX-2 | S.I. = 134.6 | [9] |

| Pyrazolyl-thiazolidinone 18f | COX-2 | S.I. = 42.13 | [9] |

| Indole-benzimidazole-thiazole 13d | NO, IL-6, TNF-α | 13.918 µM (NO), 15.681 µM (IL-6), 22.044 µM (TNF-α) | [16] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [13] |

| Thiazole Derivative 52 | BVDV | 6.6 μM | [7] |

| Thiazole Nicotinamide 1 | Chikungunya virus (CHIKV) | 0.6 μM | [17] |

| Thiazole Nicotinamide 26 | Chikungunya virus (CHIKV) | EC₉₀ = 0.45 μM | [17] |

Mechanistic Insights through Signaling Pathways

Understanding the mechanism of action of thiazole-based drugs is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate the inhibition of key signaling pathways by these compounds.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Many thiazole-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole-based inhibitor.

Dasatinib: A Multi-Targeted Thiazole-Based Kinase Inhibitor

Dasatinib, a potent anticancer drug, contains a thiazole core and functions by inhibiting multiple tyrosine kinases, including BCR-ABL and the Src family kinases.

Caption: Multi-targeted inhibition by Dasatinib on BCR-ABL and Src family kinases.

Conclusion and Future Directions

The thiazole nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological activities have solidified its importance in medicinal chemistry. The historical journey from its initial discovery to its role in modern targeted therapies underscores the enduring value of this heterocyclic core. Future research will undoubtedly continue to leverage the unique properties of the thiazole ring to address unmet medical needs, from combating emerging infectious diseases to developing next-generation precision medicines for cancer and other complex disorders. The continued exploration of novel synthetic routes, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, will ensure that the legacy of the thiazole ring in medicine will only continue to grow.

References

- 1. cusabio.com [cusabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. qmu.edu.kz [qmu.edu.kz]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of new pyrazole and thiazole derivatives [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]